molecular formula C10H20N2 B2963706 1-Methyl-4-(pyrrolidin-2-yl)piperidine CAS No. 524674-26-8

1-Methyl-4-(pyrrolidin-2-yl)piperidine

Cat. No. B2963706
CAS RN: 524674-26-8
M. Wt: 168.284
InChI Key: UGVJHWPLIQCUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Methyl-4-(pyrrolidin-2-yl)piperidine” is a compound that contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is also used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents .


Synthesis Analysis

The synthesis of pyrrolidine compounds involves two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . A selective synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Molecular Structure Analysis

The molecular structure of “1-Methyl-4-(pyrrolidin-2-yl)piperidine” is characterized by a five-membered pyrrolidine ring. The great interest in this saturated scaffold is enhanced by (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, and (3) the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Scientific Research Applications

Small Molecule Ligands

This compound serves as a ligand for methyl-lysine binding proteins, which are important in the study of epigenetic signals and protein interactions .

Cancer Research

It has been used in the development of molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells, contributing to cancer treatment strategies .

Kinase Inhibition

Selective Polo-like kinase 1 inhibitors have been designed using this compound, which is significant in cell cycle regulation and cancer therapy .

Diabetes Management

Researchers have synthesized molecules with this compound that affect plasma glucose levels, indicating potential applications in diabetes management .

Receptor Antagonism

It acts as a vasopressin1b receptor antagonist, which could be relevant in treating conditions related to stress or social behavior disorders .

Chemokine Receptor Antagonists

A class of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists was designed with structural modifications involving this compound, which may be useful in treating allergic diseases .

Androgen Receptor Modulators

The compound has been used to synthesize selective androgen receptor modulators (SARMs), which could have implications for muscle wasting diseases and other conditions .

Kinase Dual Inhibition

It has been part of the design for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors, which are important in targeted cancer therapies .

Safety and Hazards

While specific safety and hazard information for “1-Methyl-4-(pyrrolidin-2-yl)piperidine” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

1-methyl-4-pyrrolidin-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-7-4-9(5-8-12)10-3-2-6-11-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVJHWPLIQCUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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